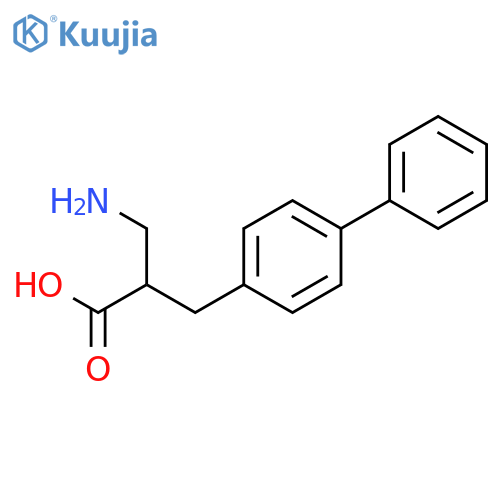

Cas no 910444-15-4 (3-amino-2-(4-phenylphenyl)methylpropanoic acid)

910444-15-4 structure

商品名:3-amino-2-(4-phenylphenyl)methylpropanoic acid

3-amino-2-(4-phenylphenyl)methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4-propanoic acid, α-(aminomethyl)-

- 3-amino-2-(4-phenylphenyl)methylpropanoic acid

-

- インチ: 1S/C16H17NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)

- InChIKey: LGXCBYBDNGJBSO-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(C2C=CC=CC=2)=CC=1)C(CN)C(=O)O

3-amino-2-(4-phenylphenyl)methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-148095-1.0g |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 1g |

$714.0 | 2023-06-06 | ||

| Enamine | EN300-148095-500mg |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 500mg |

$685.0 | 2023-09-28 | ||

| Enamine | EN300-148095-0.05g |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 0.05g |

$600.0 | 2023-06-06 | ||

| Enamine | EN300-148095-0.1g |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 0.1g |

$628.0 | 2023-06-06 | ||

| Enamine | EN300-148095-5.0g |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 5g |

$2070.0 | 2023-06-06 | ||

| Enamine | EN300-148095-50mg |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 50mg |

$600.0 | 2023-09-28 | ||

| Enamine | EN300-148095-1000mg |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 1000mg |

$714.0 | 2023-09-28 | ||

| Enamine | EN300-148095-2500mg |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 2500mg |

$1399.0 | 2023-09-28 | ||

| Enamine | EN300-148095-5000mg |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 5000mg |

$2070.0 | 2023-09-28 | ||

| Enamine | EN300-148095-10000mg |

3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |

910444-15-4 | 10000mg |

$3069.0 | 2023-09-28 |

3-amino-2-(4-phenylphenyl)methylpropanoic acid 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

910444-15-4 (3-amino-2-(4-phenylphenyl)methylpropanoic acid) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量